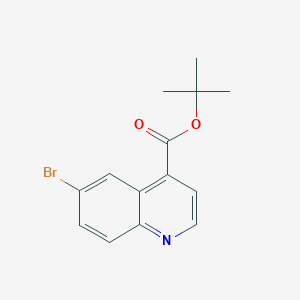
tert-Butyl 6-bromoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate is a quinoline derivative known for its significant applications in various fields of scientific research. Quinoline derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with tert-butyl alcohol under specific conditions . Industrial production methods often employ greener and more sustainable chemical processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Análisis De Reacciones Químicas
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
1-Benzoylpropyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate:
Ethyl 6-bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylate: Another quinoline derivative with distinct chemical properties and uses.
The uniqueness of 1,1-Dimethylethyl 6-bromo-4-quinolinecarboxylate lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Fórmula molecular |
C14H14BrNO2 |
|---|---|
Peso molecular |
308.17 g/mol |
Nombre IUPAC |
tert-butyl 6-bromoquinoline-4-carboxylate |
InChI |
InChI=1S/C14H14BrNO2/c1-14(2,3)18-13(17)10-6-7-16-12-5-4-9(15)8-11(10)12/h4-8H,1-3H3 |
Clave InChI |
XBHFVEZKMNBHPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C2C=C(C=CC2=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


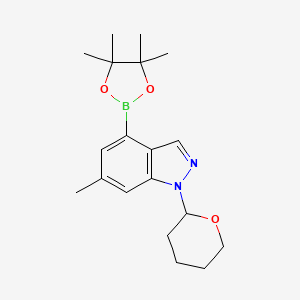
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13925967.png)

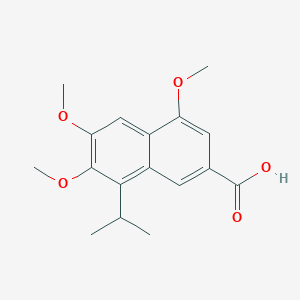
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)
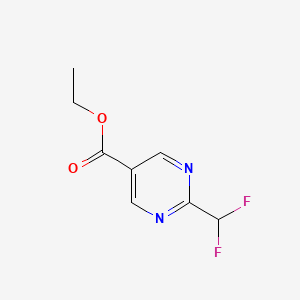
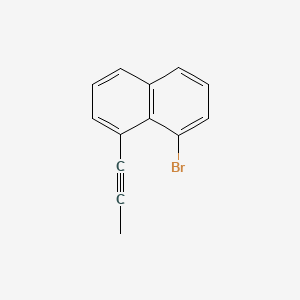
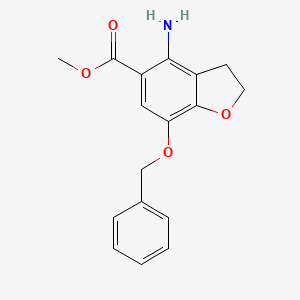




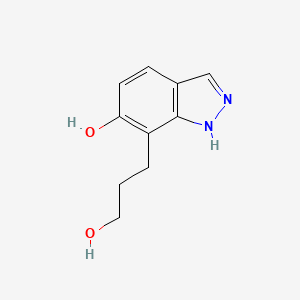
![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
